Lipophilicity Advantage Over Shorter-Chain Analogs
The butoxy substituent at the 5-position increases lipophilicity relative to propoxy, ethoxy, and methoxy analogs. This is quantitatively reflected in LogD values (pH 7.4): the target compound exhibits a LogD of approximately 2.34, while the propoxy analog (2-fluoro-5-propoxyphenylboronic acid, CAS 863248-36-6) shows a LogD of approximately 1.97 [1]. The enhanced lipophilicity may improve membrane permeability characteristics when the compound is incorporated into bioactive molecule scaffolds.
| Evidence Dimension | LogD at pH 7.4 (computed lipophilicity) |
|---|---|
| Target Compound Data | LogD ~2.34 |
| Comparator Or Baseline | 2-Fluoro-5-propoxyphenylboronic acid: LogD ~1.97 |
| Quantified Difference | Δ LogD ≈ +0.37 (increased lipophilicity) |
| Conditions | Computational prediction; experimental LogD values not available for direct comparison |
Why This Matters
Higher LogD values correlate with enhanced membrane permeability and altered pharmacokinetic distribution, making the butoxy derivative preferable when designing lipophilic drug candidates requiring improved cellular uptake.
- [1] Chembase. 2-Fluoro-5-propoxyphenylboronic acid (CAS 863248-36-6) – LogD Data. View Source
